1-(3-Methoxyphenyl)ethanol
Overview
Description
1-(3-Methoxyphenyl)ethanol is a chemical compound with the molecular formula C9H12O2 . It is also known by other names such as 1-(3-Méthoxyphényl)éthanol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone offers an attractive method to access important compounds . Another study reported the asymmetric bioreduction of 4-methoxy acetophenone using Saccharomyces uvarum as a whole-cell biocatalyst .
Molecular Structure Analysis
The molecular structure of 1-(3-Methoxyphenyl)ethanol is characterized by a molecular formula of C9H12O2 and an average mass of 152.190 Da .
Physical And Chemical Properties Analysis
1-(3-Methoxyphenyl)ethanol is a colorless to light yellow clear liquid . It has a molecular weight of 152.19 .
Scientific Research Applications
Biocatalytic Production and Optimization
1-(3-Methoxyphenyl)ethanol, through its variant (S)-1-(4-methoxyphenyl) ethanol, has been studied for its significance in producing various drug intermediates. Kavi et al. (2021) explored the optimization of biocatalytic production of this compound using Lactobacillus senmaizuke, focusing on optimizing conditions like pH, temperature, and agitation speed. Their findings indicate potential applications in synthesizing antihistamines such as diphenhydramine hydrochloride and loratadine (Kavi, Özdemir, Dertli, & Şahin, 2021).
Oxidation to Ester by Performic Acid
Li et al. (2013) investigated the oxidation reactions of various secondary alcohols, including 1-(3-Methoxyphenyl)ethanol, to corresponding esters using performic acid. Their findings provide insights into the technology of lignin degradation, indicating another potential application area (Li, Meng, Liu, & Peng, 2013).
Kinetics and Mechanisms in Reactions
The kinetics and mechanisms of reactions involving compounds like 3-methoxyphenyl have been studied by Castro et al. (2001), providing insights into the behavior of these compounds in various chemical reactions. This research contributes to a deeper understanding of the chemical properties and reactivity of 1-(3-Methoxyphenyl)ethanol (Castro, Leandro, Quesieh, & Santos, 2001).
Stereoelectronic Effects in Radical Cations
A study by Bellanova et al. (2002) on the reactivity of 5-methoxy-2,2-dimethylindan-1-ol radical cation sheds light on the role of stereoelectronic effects on the side-chain fragmentation of alkylaromatic radical cations. This research may have implications for understanding the chemical behavior of 1-(3-Methoxyphenyl)ethanol in radical cationic states (Bellanova, Bietti, Ercolani, & Salamone, 2002).
Asymmetric Biosynthesis
Lou Wenyong (2011) explored the asymmetric biosynthesis of (S)-1-(4-Methoxyphenyl)ethanol, focusing on the efficiency of the reaction in various ionic liquid-containing co-solvent systems. This research is important for developing more efficient methods for synthesizing enantiomerically pure compounds (Lou Wenyong, 2011).
Enantioselective Reduction
The biocatalytic enantioselective reduction of 4'-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol, as studied by Lou et al. (2009), demonstrates the potential of using immobilized cells in hydrophilic ionic liquid-containing co-solvent systems for such reductions. This finding is relevant for the synthesis of enantiomerically pure compounds (Lou, Wang, Li, & Zong, 2009).
Safety And Hazards
properties
IUPAC Name |
1-(3-methoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBPFBWAXNCEOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025820 | |
Record name | (+/-)-3-Methoxy-alpha-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)ethanol | |
CAS RN |
23308-82-9 | |
Record name | (±)-1-(3-Methoxyphenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23308-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-alpha-methylbenzyl alcohol, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023308829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23308-82-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-3-Methoxy-alpha-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHOXY-.ALPHA.-METHYLBENZYL ALCOHOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EQ14QXI2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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